Acid Stability of the TBDMS Ether: A 20,000-Fold Advantage Over TMS Ethers for Benzophenone Intermediates
In acidic media, the TBDMS ether of the benzophenone core exhibits dramatically enhanced stability compared to the analogous trimethylsilyl (TMS) ether. Quantitative class-level stability data for silyl ethers indicate that the TBDMS group is approximately 20,000 times more stable toward acidic hydrolysis than the TMS group [1]. This difference is critical for synthetic sequences involving acidic workups or chromatography on silica gel, where a TMS-protected intermediate would likely undergo substantial deprotection, reducing yield and complicating purification.
| Evidence Dimension | Relative stability toward acidic hydrolysis |
|---|---|
| Target Compound Data | Relative stability factor = 20,000 (TBDMS ether) |
| Comparator Or Baseline | TMS ether (relative stability factor = 1) |
| Quantified Difference | 20,000-fold greater stability for the TBDMS-protected compound |
| Conditions | Acidic media, general silyl ether class |
Why This Matters
For procurement, this stability profile justifies selecting the TBDMS-protected benzophenone over a cheaper TMS analog for any synthesis involving acid exposure, preventing yield loss and purification difficulties.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. View Source
